4-(Thiazol-2-yl)aniline

Catalog No.
S721568
CAS No.
193017-26-4
M.F
C9H8N2S
M. Wt
176.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Thiazol-2-yl)aniline

CAS Number

193017-26-4

Product Name

4-(Thiazol-2-yl)aniline

IUPAC Name

4-(1,3-thiazol-2-yl)aniline

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

InChI

InChI=1S/C9H8N2S/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,10H2

InChI Key

ZGOFHPZQYOXFCP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC=CS2)N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CS2)N

4-(Thiazol-2-yl)aniline is an organic compound characterized by the presence of a thiazole ring attached to an aniline moiety. The thiazole ring is a five-membered heterocyclic structure that contains both sulfur and nitrogen atoms, contributing to the compound's unique chemical properties. This compound is denoted by the chemical formula C9_9H8_8N2_2S and has a molecular weight of approximately 180.24 g/mol .

Due to its functional groups:

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert nitro groups to amines, often employing catalysts such as palladium on carbon in the presence of hydrogen gas.
  • Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the ortho and para positions relative to the aniline group, utilizing halogenating agents like bromine or thionyl chloride.

4-(Thiazol-2-yl)aniline exhibits a range of biological activities, making it a subject of interest in medicinal chemistry:

  • Antimicrobial and Antifungal Properties: Investigated for its potential as an antimicrobial agent, it shows effectiveness against various pathogens.
  • Anticancer Properties: The compound has been explored for its anticancer potential, with mechanisms involving interaction with DNA and topoisomerase II, leading to cell death through DNA damage.
  • Diverse Biological Activities: Thiazole derivatives have been associated with antioxidant, analgesic, anti-inflammatory, antiviral, diuretic, anticonvulsant, neuroprotective, and cytotoxic effects.

The synthesis of 4-(Thiazol-2-yl)aniline typically involves several methods:

  • Hantzsch Thiazole Synthesis: This method involves the cyclization of α-haloketones with thiourea in the presence of a base. Common solvents include ethanol or dimethylformamide (DMF), with piperidine often serving as a catalyst.
  • Reaction of 2-Aminothiazole with Aniline: A straightforward method where 2-aminothiazole reacts directly with aniline under specific conditions to yield 4-(Thiazol-2-yl)aniline.

Industrial Production

In industrial settings, similar synthetic routes are optimized for higher yields and purity. Continuous flow reactors and automated systems are commonly employed to ensure consistent quality and efficiency during production.

4-(Thiazol-2-yl)aniline finds applications across various fields:

  • Chemistry: Serves as a building block in synthesizing more complex molecules.
  • Biology: Explored for its antimicrobial and antifungal properties.
  • Medicine: Investigated as a potential drug candidate for cancer treatment.
  • Industry: Used in producing dyes and pigments and as a precursor in synthesizing pharmaceuticals.

Research has shown that 4-(Thiazol-2-yl)aniline interacts with various biological targets:

  • Mechanism of Action: For instance, its derivatives bind to DNA and affect topoisomerase II activity, leading to significant cellular effects such as apoptosis.
  • Biochemical Pathways: The compound may activate or inhibit various pathways and enzymes in biological systems, influencing cellular responses and therapeutic outcomes.

Similar Compounds: Comparison

Several compounds share structural similarities with 4-(Thiazol-2-yl)aniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(4-Aminophenyl)-6-methylbenzothiazoleContains both thiazole and aniline moietiesExhibits fluorescence properties
5-(Thiazol-3-yl)-1H-pyrazoleContains a pyrazole ringKnown for different pharmacological activities
2-Amino-thiazoleSimplified structure without anilineOften used as a precursor in thiazole synthesis

These compounds highlight the versatility of thiazole derivatives while showcasing the unique properties of 4-(Thiazol-2-yl)aniline due to its specific structural configuration and functional groups.

XLogP3

1.9

Wikipedia

4-(Thiazol-2-yl)aniline

Dates

Modify: 2023-08-15

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